9-(2,3-dimethylphenyl)-1-methyl-3-(2-methylallyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione
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Description
9-(2,3-dimethylphenyl)-1-methyl-3-(2-methylallyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C21H25N5O2 and its molecular weight is 379.464. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Insights
- The study on the synthesis of 2-substituted 9-methyl-4,5-dihydro-6H,8H-pyrimido-[1,2,3-cd]purine-8,10(9H)-diones highlights the methods for obtaining these compounds, which are structurally related to the chemical . These compounds are synthesized through a multi-step process, indicating the complexity and the synthetic flexibility of purine derivatives (Ondrej imo et al., 1995).
Potential Therapeutic Applications
Research on substituted analogs based on the pyrimido[2,1-f]purine ring system demonstrates anti-inflammatory activity in models of chronic inflammation. This suggests potential therapeutic applications for compounds structurally similar to the one , highlighting their relevance in developing new anti-inflammatory drugs (J. Kaminski et al., 1989).
Another study focuses on the adenosine receptors affinity of pyrimido- and tetrahydropyrazino[2,1-f]purinediones, which are structurally related compounds. The research found that certain derivatives act as potent A1 adenosine receptor antagonists, suggesting their potential use in neurological or cardiovascular diseases (E. Szymańska et al., 2016).
Chemical and Biological Properties
A study on the electrochemical oxidation of 9-methylxanthine, a compound related in structure to the one of interest, provides insights into the electrochemical behavior of purine derivatives. This research could inform the development of electrochemical sensors or therapeutic agents based on similar chemical structures (Michael T. Cleary et al., 1981).
The investigation of new arylpiperazine 5-HT(1A) receptor ligands containing the pyrimido[2,1-f]purine fragment demonstrates the potential psychotropic activity of these compounds. This underscores the relevance of purine derivatives in developing new treatments for psychiatric disorders (Sławomir Jurczyk et al., 2004).
Properties
IUPAC Name |
9-(2,3-dimethylphenyl)-1-methyl-3-(2-methylprop-2-enyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O2/c1-13(2)12-26-19(27)17-18(23(5)21(26)28)22-20-24(10-7-11-25(17)20)16-9-6-8-14(3)15(16)4/h6,8-9H,1,7,10-12H2,2-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGMCQIZKPOAREP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCCN3C2=NC4=C3C(=O)N(C(=O)N4C)CC(=C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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